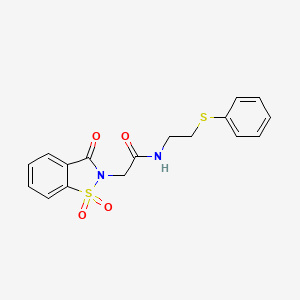![molecular formula C25H17BrClNO5 B11572793 2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11572793.png)
2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of various substituents. Common synthetic methods include:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring, followed by a Clemmensen reduction to convert the acyl group to an alkane.
Hydroxylation and Methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups into the aromatic ring .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Shares similar functional groups but lacks the chromeno[2,3-c]pyrrole core.
5-Bromoisovanillin: Similar in structure but with different substitution patterns on the aromatic ring.
Uniqueness
2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a chromeno[2,3-c]pyrrole core with multiple functional groups, which provides a versatile platform for various chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C25H17BrClNO5 |
|---|---|
Peso molecular |
526.8 g/mol |
Nombre IUPAC |
2-benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H17BrClNO5/c1-32-19-10-14(9-17(26)23(19)30)21-20-22(29)16-11-15(27)7-8-18(16)33-24(20)25(31)28(21)12-13-5-3-2-4-6-13/h2-11,21,30H,12H2,1H3 |
Clave InChI |
QFHWQZVMLREVMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=C(C3=O)C=C(C=C5)Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}propan-1-one](/img/structure/B11572716.png)
![(2E)-N-benzyl-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11572724.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11572735.png)
![6-(3-chloro-4-methoxyphenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572741.png)
![1-(4-Ethylphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11572753.png)

![ethyl 5-{2-hydroxy-3-[(3-hydroxypropyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11572760.png)

![N-(4-chlorobenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11572781.png)
![3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11572783.png)
![2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone](/img/structure/B11572788.png)
![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone](/img/structure/B11572795.png)
![N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-fluorobenzamide](/img/structure/B11572796.png)
![4-methyl-N-{4-methyl-5-[(phenylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B11572806.png)
